JMJD7-IN-1
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Overview
Description
JMJD7-IN-1 is a potent inhibitor of the Jumonji domain-containing protein 7 (JMJD7). This compound has shown significant inhibitory activity against cells expressing high levels of JMJD7, making it a valuable tool in scientific research, particularly in the fields of epigenetics and cancer biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JMJD7-IN-1 involves several steps, starting with the preparation of the core structure, which is a benzoic acid derivative. The key steps include:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Esterification: Formation of an ester linkage with 8-quinolinol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, followed by purification processes such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: JMJD7-IN-1 primarily undergoes:
Hydroxylation: Catalyzed by 2-oxoglutarate and Fe(II) dependent oxygenases.
Demethylation: Involving the removal of methyl groups from lysine residues on histone proteins.
Common Reagents and Conditions:
Hydroxylation: Requires 2-oxoglutarate, Fe(II), and molecular oxygen.
Demethylation: Involves cofactors such as 2-oxoglutarate and Fe(II).
Major Products:
Hydroxylation: Hydroxylated lysine residues.
Demethylation: Demethylated histone proteins.
Scientific Research Applications
JMJD7-IN-1 has a wide range of applications in scientific research:
Epigenetics: Used to study the role of JMJD7 in histone modification and gene expression regulation.
Cancer Biology: Investigated for its potential in inhibiting cancer cell growth by targeting JMJD7, which is often overexpressed in certain cancers.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting JMJD7
Mechanism of Action
JMJD7-IN-1 exerts its effects by inhibiting the enzymatic activity of JMJD7. JMJD7 is a lysyl hydroxylase that modifies developmentally regulated GTP-binding proteins and has histone endopeptidase activity. By inhibiting JMJD7, this compound prevents the hydroxylation and demethylation of histone proteins, leading to alterations in gene expression and cellular functions .
Comparison with Similar Compounds
JMJD5-IN-1: Another inhibitor targeting the Jumonji domain-containing protein 5.
JMJD6-IN-1: Inhibits the Jumonji domain-containing protein 6.
Uniqueness of JMJD7-IN-1: this compound is unique due to its specific inhibition of JMJD7, which has distinct roles in histone modification and gene regulation compared to other Jumonji domain-containing proteins. This specificity makes this compound a valuable tool for studying the unique functions of JMJD7 in various biological processes .
Properties
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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